![molecular formula C61H93N13O23 B560354 Epidermal Growth Factor Receptor Peptide (985-996) CAS No. 96249-43-3](/img/structure/B560354.png)
Epidermal Growth Factor Receptor Peptide (985-996)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epidermal Growth Factor Receptor Peptide (985-996) is an amino acid peptide fragment derived from positions 985-996 in the epidermal growth factor receptor (EGFR) . EGFR exists on the cell surface and is activated by the binding of its specific ligands, including epidermal growth factor and transforming growth factor .
Synthesis Analysis
The peptide is synthesized for research use and is not intended for human or veterinary use . It is available in different quantities, and custom peptide synthesis is also offered .Molecular Structure Analysis
The molecular weight of the Epidermal Growth Factor Receptor Peptide (985-996) is 1376.46, and its molecular formula is C61H93N13O23 . The sequence of the peptide is DVVDADEYLIPQ .Chemical Reactions Analysis
The peptide is soluble in water, and its solubility can be enhanced using NH4OH or DMSO for negatively charged peptides, acetic acid solution for positively charged peptides, and organic solvents for neutral peptides .Physical And Chemical Properties Analysis
The peptide is a solid substance with a molecular weight of 1376.46 and a molecular formula of C61H93N13O23 . It is soluble in water and can be stored under recommended conditions in the Certificate of Analysis .Wissenschaftliche Forschungsanwendungen
Specific Binding to Target Tissues : Epidermal Growth Factor (EGF) binds specifically to cells and membranes derived from various human and animal tissues. This binding is distinct from receptors for other peptides such as insulin and growth hormone, and it's rapid and reversible (O'Keefe, Hollenberg, & Cuatrecasas, 1974).
Similarity to Oncogene Proteins : Peptides derived from the human EGF receptor closely match sequences of the v-erb-B transforming protein of avian erythroblastosis virus, suggesting a link between EGF receptor and cell transformation in cancer (Downward et al., 1984).
Expression in Carcinomas : Monoclonal antibodies produced to a synthetic peptide of EGF receptor residues (including 985-996) have shown expression of EGF receptors in various human tumors like cervical, ovarian, and vulval carcinomas (Gullick et al., 1986).
Key Role in Development and Cancer : The EGF family and ERBB receptors are vital in the development of epithelia, the nervous system, and the cardiovascular system. They are also significant drivers in human cancers and targets for anti-cancer therapies (Stern, 2010).
Ligand-EGFR Binding : EGF ligands bind to the EGFR, regulating key cell processes like proliferation and differentiation. This review details the structural and functional properties of these molecules, essential in development, physiology, and pathology (Schneider & Wolf, 2009).
Novel Peptide Ligand for Targeted Drug Delivery : A study identified a novel ligand with specific binding capabilities to EGFR, offering potential for targeted drug delivery systems in treating EGFR-overexpressing tumors (Li et al., 2005).
EGF Dimerization and Receptor Activation : The crystal structure of human EGF shows potential dimerization, crucial for EGF-induced dimerization of receptors, a key process in cell signaling (Lu et al., 2001).
Antibody Selectivity for Mutant Proteins in Tumors : An anti-synthetic peptide antibody specific to a mutant form of the EGF receptor in human glioblastoma shows potential for tumor immunoimaging and immunotherapy (Humphrey et al., 1990).
Biosynthesis of the EGF Receptor in Cancer Cells : The study on biosynthesis of the EGF receptor in A431 cells shows different molecular species, providing insights into the receptor's formation and processing (Carlin & Knowles, 1984).
EGF Receptor in Cell Growth and Transformation : The EGF receptor plays a significant role in cell growth and transformation, with detailed analysis of its structure, function, and relation to cancer development (Schlessinger, 1988).
Peptide Mimics of EGF with Antagonistic Activity : The development of peptide mimics of EGF that bind and inhibit the EGF receptor, offering potential for therapeutic applications in conditions where EGF signaling is detrimental (Nakamura et al., 2005).
Nucleotide Binding in EGF Receptor/Kinase : Identification of the nucleotide binding site in the EGF receptor/kinase, providing insights into the molecular mechanisms of its activation (Russo et al., 1985).
EGFR Signaling in Cancer : This paper outlines the involvement of EGFR in cancer progression, gene amplification, mutations, and response to anti-EGFR agents, highlighting the complexity of ErbB receptor and ligand interactions in tumor cells (Normanno et al., 2006).
EGF in Attenuating Melanogenesis : EGF's role in whitening skin and preventing postinflammatory hyperpigmentation, influencing melanin production in melanocytes (Yun et al., 2013).
Tumor Imaging with Radiolabeled EGF : The use of radiolabeled EGF peptide for tumor imaging, demonstrating specific uptake in EGF receptor-positive tumors in mice (Rusckowski et al., 2009).
Structure-Function Relationships in EGF : Synthesis and analysis of EGF and its fragments, providing insights into its structure-function relationships important for its biological activity (Heath & Merrifield, 1986).
Quantitative Proteomics in EGF Signaling : A method to study global dynamics of phosphotyrosine-based signaling in early growth factor stimulation, crucial for understanding cell signaling networks (Blagoev et al., 2004).
EGF and Transforming Proteins : Discussing the functional and structural characteristics of EGF and its receptor, and their relationship to transforming proteins in cancer (Stoscheck & King, 1986).
Imaging HER2-expressing Tumours : A study on using a synthetic Affibody molecule containing the 99mTc-chelating sequence for imaging HER2-expressing tumors, demonstrating the potential for non-invasive diagnostic imaging in cancer treatment (Engfeldt et al., 2007).
EGFRvIII Peptide Vaccine in Malignant Gliomas : The use of the EGFR variant III peptide vaccine in the treatment of malignant gliomas, highlighting its potential in cancer immunotherapy (Li, Mitra, & Wong, 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H93N13O23/c1-10-30(8)49(60(95)74-21-11-12-41(74)57(92)66-36(61(96)97)17-19-42(63)76)73-56(91)37(22-27(2)3)68-54(89)38(23-32-13-15-33(75)16-14-32)69-52(87)35(18-20-43(77)78)65-55(90)40(26-46(83)84)67-50(85)31(9)64-53(88)39(25-45(81)82)70-58(93)47(28(4)5)72-59(94)48(29(6)7)71-51(86)34(62)24-44(79)80/h13-16,27-31,34-41,47-49,75H,10-12,17-26,62H2,1-9H3,(H2,63,76)(H,64,88)(H,65,90)(H,66,92)(H,67,85)(H,68,89)(H,69,87)(H,70,93)(H,71,86)(H,72,94)(H,73,91)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,96,97)/t30-,31-,34-,35-,36-,37-,38-,39-,40-,41-,47-,48-,49-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCIQWQBUPWRLJ-XJSWDNOJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H93N13O23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epidermal Growth Factor Receptor Peptide (985-996) |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.